(S)-Subasumstat

Description

BenchChem offers high-quality (S)-Subasumstat suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Subasumstat including the price, delivery time, and more detailed information at info@benchchem.com.

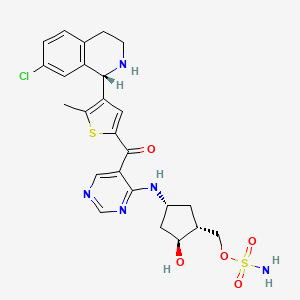

Structure

3D Structure

Properties

Molecular Formula |

C25H28ClN5O5S2 |

|---|---|

Molecular Weight |

578.1 g/mol |

IUPAC Name |

[(1R,2S,4R)-4-[[5-[4-[(1S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl]-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate |

InChI |

InChI=1S/C25H28ClN5O5S2/c1-13-18(23-19-7-16(26)3-2-14(19)4-5-29-23)9-22(37-13)24(33)20-10-28-12-30-25(20)31-17-6-15(21(32)8-17)11-36-38(27,34)35/h2-3,7,9-10,12,15,17,21,23,29,32H,4-6,8,11H2,1H3,(H2,27,34,35)(H,28,30,31)/t15-,17-,21+,23-/m1/s1 |

InChI Key |

LXRZVMYMQHNYJB-FAZIRXHDSA-N |

Isomeric SMILES |

CC1=C(C=C(S1)C(=O)C2=CN=CN=C2N[C@@H]3C[C@@H]([C@H](C3)O)COS(=O)(=O)N)[C@@H]4C5=C(CCN4)C=CC(=C5)Cl |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)C2=CN=CN=C2NC3CC(C(C3)O)COS(=O)(=O)N)C4C5=C(CCN4)C=CC(=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

what is the function of (S)-Subasumstat

An In-Depth Technical Guide on the Function of (S)-Subasumstat and its Active Isomer, Subasumstat (TAK-981)

Introduction

(S)-Subasumstat is the inactive isomer of Subasumstat, a first-in-class, selective inhibitor of the SUMOylation enzymatic cascade. In research settings, (S)-Subasumstat serves as a crucial negative control to ensure that the observed biological effects are specifically due to the inhibition of SUMOylation by its active counterpart, Subasumstat (also known as TAK-981). This guide will focus on the function and mechanism of action of the active compound, Subasumstat, which has demonstrated potential as an anti-cancer agent through its ability to modulate innate and adaptive immunity.

Subasumstat is currently under investigation in multiple clinical trials for various solid tumors and lymphomas.[1][2] Its primary mechanism involves the inhibition of the SUMO-activating enzyme (SAE), which disrupts the SUMOylation process, a key post-translational modification involved in regulating numerous cellular processes.

Mechanism of Action

Subasumstat is a small molecule that selectively inhibits the SUMO-activating enzyme (SAE).[3] It forms a covalent adduct with the SUMO protein within the catalytic site of SAE, which prevents the transfer of SUMO to the E2 conjugating enzyme, UBC9.[3] This blockade of the SUMOylation cascade leads to a global reduction in protein SUMOylation.[3]

The inhibition of SUMOylation by Subasumstat has two major downstream effects that contribute to its anti-tumor activity:

-

Direct Effects on Tumor Cells: By altering the SUMOylation status of proteins involved in DNA repair, cell cycle progression, and survival, Subasumstat can directly induce tumor cell apoptosis and inhibit proliferation.

-

Immune System Activation: A critical function of SUMOylation is to restrain the innate immune response. By inhibiting SUMOylation, Subasumstat lifts this restraint, leading to the increased production of Type I interferons (IFN-I). This, in turn, activates various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, fostering a robust anti-tumor immune response.

Signaling Pathways

SUMOylation Cascade and its Inhibition by Subasumstat

The SUMOylation pathway is a multi-step enzymatic cascade. Subasumstat intervenes at the initial activation step.

References

The SUMOylation Sledgehammer: An In-depth Technical Guide to (S)-Subasumstat's Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (S)-Subasumstat (TAK-981), a first-in-class, selective inhibitor of the Small Ubiquitin-like Modifier (SUMO) activating enzyme (SAE). We will delve into the core principles of the SUMOylation pathway, the specific inhibitory action of (S)-Subasumstat, its downstream consequences on cancer cells, and its role in activating the innate immune system. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows.

The SUMOylation Pathway: A Critical Regulator of Cellular Processes

SUMOylation is a reversible post-translational modification where a SUMO protein is covalently attached to a lysine residue on a target protein. This process is analogous to ubiquitination but utilizes a distinct enzymatic cascade and results in different functional outcomes for the substrate protein. The SUMOylation pathway plays a pivotal role in regulating a multitude of cellular processes, including DNA replication and repair, signal transduction, and the maintenance of genomic integrity. Dysregulation of this pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention.

The SUMOylation cascade is initiated by the E1 activating enzyme, SAE, a heterodimer composed of SAE1 and SAE2 subunits. In an ATP-dependent reaction, SAE adenylates the C-terminal glycine of a SUMO protein (SUMO1, SUMO2, or SUMO3) and subsequently forms a thioester bond between its own catalytic cysteine and the SUMO protein. The activated SUMO is then transferred to the catalytic cysteine of the E2 conjugating enzyme, Ubc9. Finally, with the assistance of an E3 ligase, Ubc9 catalyzes the formation of an isopeptide bond between the C-terminal glycine of SUMO and a lysine residue on the target protein. This modification is reversible, with SUMO-specific proteases (SENPs) cleaving the isopeptide bond to deconjugate SUMO from its substrate.

(S)-Subasumstat: Mechanism of Action

(S)-Subasumstat is a potent and selective, mechanism-based inhibitor of the SAE.[1] It functions by forming a covalent adduct with the SUMO protein within the catalytic site of the SAE.[1] This action effectively traps the SUMO protein, preventing its transfer to the E2 conjugating enzyme, Ubc9.[1][2] The formation of this stable Subasumstat-SUMO adduct leads to a global reduction in protein SUMOylation, disrupting the numerous cellular processes that are dependent on this modification.[2]

One of the most significant consequences of SUMOylation inhibition by (S)-Subasumstat is the induction of a type I interferon (IFN-I) response. The SUMOylation pathway is known to play a role in suppressing the expression of IFN-I. By inhibiting this pathway, (S)-Subasumstat removes this repressive signal, leading to the production and secretion of IFN-I. This, in turn, activates downstream signaling pathways that promote an anti-tumor immune response, involving the activation of dendritic cells, natural killer (NK) cells, and T cells.

Quantitative Data

The following tables summarize the in vitro potency of (S)-Subasumstat (TAK-981) against various cancer cell lines.

Table 1: In Vitro IC50 Values of (S)-Subasumstat (TAK-981) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HL-60 | Acute Myeloid Leukemia | >1000 | |

| U937 | Acute Myeloid Leukemia | 10 | |

| THP-1 | Acute Myeloid Leukemia | 10 | |

| A549 | Non-Small Cell Lung Cancer | 27.40 | |

| Calu-6 | Non-Small Cell Lung Cancer | 10.01 | |

| H1792 | Non-Small Cell Lung Cancer | 5.639 | |

| Ramos | Burkitt's Lymphoma | ~10-100 | |

| Raji | Burkitt's Lymphoma | ~10-100 | |

| Daudi | Burkitt's Lymphoma | ~10-100 | |

| OCI-Ly1 | Diffuse Large B-cell Lymphoma | ~1-10 | |

| OCI-Ly7 | Diffuse Large B-cell Lymphoma | ~10-100 | |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | ~10-100 | |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | ~1-10 | |

| Toledo | Diffuse Large B-cell Lymphoma | ~10-100 | |

| U2932 | Diffuse Large B-cell Lymphoma | ~1-10 | |

| HBL1 | Diffuse Large B-cell Lymphoma | ~1-10 |

Experimental Protocols

In Vitro SUMOylation Inhibition Assay (Western Blot)

This protocol is a generalized method for assessing the inhibition of global SUMOylation in cultured cells treated with (S)-Subasumstat.

Materials:

-

Cancer cell lines (e.g., HL-60, U937, THP-1)

-

(S)-Subasumstat (TAK-981)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and N-ethylmaleimide (NEM) to inhibit deSUMOylating enzymes.

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-SUMO-1, anti-SUMO-2/3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere and grow to a suitable confluency.

-

Treat cells with increasing concentrations of (S)-Subasumstat or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against SUMO-1, SUMO-2/3, and GAPDH overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system. A reduction in the high molecular weight smear, which represents SUMO-conjugated proteins, indicates inhibition of SUMOylation.

Cell Viability Assay (MTS Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of (S)-Subasumstat on cancer cell viability.

Materials:

-

Cancer cell lines

-

(S)-Subasumstat (TAK-981)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed a known number of cells per well in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of (S)-Subasumstat or vehicle control for a specified period (e.g., 24 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log concentration of (S)-Subasumstat and determine the IC50 value using non-linear regression analysis.

Detection of (S)-Subasumstat-SUMO Adduct (Immunoprecipitation and Western Blot)

This protocol outlines a method to detect the covalent adduct formed between (S)-Subasumstat and SUMO proteins.

Materials:

-

Cells treated with (S)-Subasumstat

-

Lysis buffer with NEM

-

Antibody for immunoprecipitation (e.g., anti-SUMO-1 or anti-SUMO-2/3)

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

-

Antibody for Western blot (an antibody specific to the Subasumstat-SUMO adduct would be ideal, if available, otherwise detection of SUMOylated proteins of a different size could be indicative).

Procedure:

-

Lyse the (S)-Subasumstat-treated cells in a buffer containing NEM to preserve SUMO conjugates.

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-SUMO antibody overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads extensively with wash buffer.

-

Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blot using an antibody that can detect the Subasumstat-SUMO adduct or by observing a shift in the molecular weight of SUMOylated proteins.

Assessment of Type I Interferon Induction (Quantitative PCR)

This protocol describes how to measure the induction of IFN-I responsive genes following treatment with (S)-Subasumstat.

Materials:

-

Cells treated with (S)-Subasumstat

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for IFN-β and IFN-stimulated genes (e.g., IFIT1, ISG15, MX1) and a housekeeping gene (e.g., GAPDH or ACTB)

-

qPCR instrument

Procedure:

-

Treat cells with (S)-Subasumstat or vehicle control for the desired time.

-

Isolate total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes and a housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in (S)-Subasumstat-treated cells relative to control-treated cells. An increase in the expression of IFN-β and IFN-stimulated genes indicates the induction of a type I interferon response.

Conclusion

(S)-Subasumstat represents a novel and promising therapeutic strategy for the treatment of cancer. Its unique mechanism of action, which involves the direct inhibition of the SUMOylation pathway and the subsequent activation of an anti-tumor immune response, provides a dual-pronged attack on malignant cells. The quantitative data demonstrate its potent anti-proliferative effects across a range of cancer cell lines. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate cellular and molecular effects of this compound. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of (S)-Subasumstat in various cancer types.

References

An In-depth Technical Guide to the Discovery and Synthesis of (S)-Subasumstat

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Subasumstat, also known as TAK-981, is a first-in-class, small molecule inhibitor of the SUMO-activating enzyme (SAE). By selectively targeting the initial step in the SUMOylation cascade, Subasumstat represents a novel therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of (S)-Subasumstat. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to support further research and development in this promising area of cancer therapy.

Introduction

SUMOylation is a dynamic and reversible post-translational modification that involves the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins. This process is critical for regulating a wide array of cellular functions, including gene expression, DNA repair, and signal transduction. Dysregulation of the SUMOylation pathway has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.

(S)-Subasumstat (TAK-981) emerged from an iterative medicinal chemistry program aimed at optimizing a novel class of SAE inhibitors. It functions as a mechanism-based inhibitor, forming a covalent adduct with SUMO within the SAE catalytic site, thereby preventing the transfer of SUMO to the E2 conjugating enzyme UBC9. A key consequence of SAE inhibition by Subasumstat is the induction of a type I interferon (IFN-I) response, which plays a crucial role in its anti-tumor activity by stimulating both innate and adaptive immunity.

Discovery and Synthesis

The discovery of (S)-Subasumstat was the culmination of a focused effort to develop potent and selective inhibitors of SAE with favorable pharmaceutical properties. The synthesis of (S)-Subasumstat is a multi-step process, the key steps of which are outlined below. While the initial synthesis required a challenging chiral chromatography separation, subsequent refinements have optimized the process.

Synthesis of Key Intermediate I-117

A pivotal intermediate in the synthesis of (S)-Subasumstat is tert-butyl 1-(5-formyl-3-thienyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (I-117). The synthesis of this intermediate is achieved by treating tert-butyl 1-[5-(1,3-dioxolan-2-yl)-3-thienyl]-3,4-dihydroisoquinoline-2(1H)-carboxylate with an acid resin, such as Dowex 50WX-2-200 (H), in acetone. The reaction mixture is agitated for approximately 18 hours at room temperature. Following filtration to remove the resin, the filtrate is neutralized with saturated aqueous sodium bicarbonate and concentrated. The residue is then extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The crude product is purified by silica gel chromatography to yield I-117.

Mechanism of Action

Subasumstat exerts its therapeutic effects by inhibiting the SUMOylation pathway, which in turn activates the type I interferon signaling cascade.

Inhibition of the SUMOylation Cascade

The SUMOylation process is an enzymatic cascade initiated by the ATP-dependent activation of SUMO by the SAE heterodimer (SAE1/SAE2). Subasumstat forms a stable adduct with SUMO in the active site of SAE, preventing the transfer of SUMO to the SUMO-conjugating enzyme UBC9. This effectively halts the downstream conjugation of SUMO to substrate proteins, leading to a global reduction in protein SUMOylation.

Induction of Type I Interferon Signaling

A primary consequence of SUMOylation inhibition by Subasumstat is the robust induction of a type I interferon (IFN-I) response. This occurs through the de-repression of pattern recognition receptor (PRR) signaling pathways, leading to the transcription of IFN-I genes and the subsequent activation of interferon-stimulated genes (ISGs). The resulting IFN-I signaling enhances anti-tumor immunity by activating various immune cells, including dendritic cells, natural killer (NK) cells, and T cells.

Quantitative Data

The following tables summarize key quantitative data for (S)-Subasumstat from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Activity of (S)-Subasumstat

| Assay Type | Target | Cell Line | IC50 / EC50 (nM) | Reference |

| HTRF Transthiolation | SAE | - | 0.6 | [1] |

| Pyrophosphate Exchange | SAE (SUMO1) | - | 1.1 | [2] |

| Pyrophosphate Exchange | SAE (SUMO2) | - | 1.4 | [2] |

| SUMO IF | SAE Pathway | HCT-116 | 3 | [3] |

| Cell Viability | - | OCI-Ly10 | 4 | [4] |

| Cell Viability | - | HCT-116 | 63 |

Table 2: Preclinical In Vivo Efficacy of (S)-Subasumstat

| Tumor Model | Dosing Regimen | Outcome | Reference |

| A20 Lymphoma (BALB/c mice) | 7.5 mg/kg, IV, twice weekly | Complete tumor regression in some mice | |

| KPC3 Pancreatic Cancer (syngeneic mice) | 25 mg/kg, every 3 days for 21 days | Reduced tumor burden, enhanced CD8 T cell and NK cell activation | |

| Glioblastoma (mice) | 25 mg/kg, every 3 days for 21 days | Suppressed tumor growth |

Table 3: Phase 1 Clinical Trial (NCT03648372) Results for Single-Agent (S)-Subasumstat

| Parameter | Value |

| Enrolled Patients | 109 (100 solid tumors, 9 lymphomas) |

| Dosing Schedules | Twice-weekly (BIW) and once-weekly (QW) IV infusions in 21-day cycles |

| Dose-Limiting Toxicities (Phase 1) | Grade 3 ALT/AST elevation, pneumonitis, stomatitis, cognitive disorder |

| Maximum Tolerated Dose (MTD) | 120 mg BIW |

| Recommended Phase 2 Dose (RP2D) | 90 mg BIW |

| Most Common Adverse Events | Fatigue (47%), Nausea (41%), Diarrhea (36%), Pyrexia (36%) |

| Objective Responses | 3 Partial Responses, 26 Stable Disease |

| Pharmacokinetics (≥60 mg) | Linear, dose-proportional exposure; mean terminal half-life of 3.8–10.8 hours |

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize (S)-Subasumstat.

SAE Homogeneous Time-Resolved Fluorescence (HTRF) Transthiolation Assay

This assay measures the inhibition of SUMO1 transfer from SAE to the E2 enzyme, UBC9.

-

Reagents: Recombinant SAE, UBC9, SUMO1, ATP, HTRF detection reagents.

-

Procedure:

-

Prepare a reaction mixture containing SAE, UBC9, and SUMO1 in assay buffer.

-

Add serial dilutions of (S)-Subasumstat or vehicle control.

-

Initiate the reaction by adding ATP at a concentration near the Km for the enzyme.

-

Incubate the reaction at room temperature.

-

Stop the reaction and add HTRF detection reagents.

-

Measure the HTRF signal on a compatible plate reader.

-

Calculate IC50 values from the dose-response curves.

-

SUMO Immunofluorescence Assay

This assay quantifies the inhibition of the SAE pathway in cells by measuring the redistribution of SUMO proteins from the nucleus to the cytoplasm.

-

Cell Culture: Plate HCT-116 cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of (S)-Subasumstat for a specified duration (e.g., 3 hours).

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

-

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).

-

Incubate with a primary antibody against SUMO2/3.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of SUMO2/3.

-

Calculate the ratio of nuclear to cytoplasmic SUMO2/3 to determine the extent of pathway inhibition.

-

Flow Cytometry for T-cell Activation

This protocol is for assessing the activation of T-cells following treatment with (S)-Subasumstat.

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

-

Cell Culture and Stimulation:

-

Culture the PBMCs in appropriate media.

-

Treat the cells with (S)-Subasumstat or vehicle control.

-

Stimulate T-cell activation using anti-CD3/CD28 antibodies.

-

-

Surface and Intracellular Staining:

-

Harvest the cells and wash with staining buffer.

-

Stain for surface markers of T-cell activation (e.g., CD69, CD38) using fluorochrome-conjugated antibodies.

-

Fix and permeabilize the cells.

-

Stain for intracellular cytokines (e.g., IFN-γ) using fluorochrome-conjugated antibodies.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the T-cell populations (e.g., CD4+ and CD8+).

-

Analyze the expression of activation markers and intracellular cytokines.

-

Conclusion

(S)-Subasumstat is a promising new anti-cancer agent with a novel mechanism of action. By inhibiting the SUMOylation pathway, it not only directly impacts cancer cell proliferation but also stimulates a potent anti-tumor immune response through the induction of type I interferon. The data presented in this technical guide highlight the significant potential of (S)-Subasumstat as a monotherapy and in combination with other anti-cancer agents. The detailed protocols and quantitative data provide a valuable resource for researchers and drug developers working to further elucidate the therapeutic utility of SUMOylation inhibitors in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ascopubs.org [ascopubs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Item - Table 1 from A First-In-Human Study of the SUMOylation Inhibitor Subasumstat in Patients with Advanced/Metastatic Solid Tumors or Relapsed/Refractory Hematologic Malignancies - American Association for Cancer Research - Figshare [aacr.figshare.com]

(S)-Subasumstat (TAK-981): A Novel, First-in-Class SUMOylation Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(S)-Subasumstat (also known as TAK-981) is a pioneering, selective, and first-in-class small molecule inhibitor of the Small Ubiquitin-like Modifier (SUMO) activating enzyme (SAE). This technical guide provides a comprehensive overview of (S)-Subasumstat, detailing its mechanism of action, preclinical efficacy, and clinical development as a promising anti-cancer agent. The document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information including quantitative data, experimental methodologies, and visual representations of key biological pathways and processes.

(S)-Subasumstat exhibits a dual mechanism of action: directly inducing cancer cell cycle arrest and apoptosis, and robustly activating the innate and adaptive immune systems. By forming a covalent adduct with SUMO proteins at the SAE active site, it prevents the downstream conjugation of SUMO to substrate proteins, a process known as SUMOylation.[1] Dysregulation of SUMOylation is a hallmark of various cancers, contributing to oncogenesis through the modulation of genomic integrity, gene expression, and intracellular signaling.[2] Inhibition of this pathway by (S)-Subasumstat leads to a potent anti-tumor response, further amplified by the induction of a type I interferon (IFN-I) signaling cascade.[3] This guide will explore the preclinical data supporting these mechanisms and summarize the findings from early-phase clinical trials.

Introduction to SUMOylation and Its Role in Cancer

SUMOylation is a critical post-translational modification process where SUMO proteins are covalently attached to lysine residues of target proteins.[2] This process is essential for regulating a multitude of cellular functions, including gene expression, DNA damage response, and cell cycle progression.[4] The SUMOylation cascade involves a series of enzymatic steps initiated by the E1 SUMO-activating enzyme (SAE), followed by an E2 conjugating enzyme (UBC9) and often an E3 ligase.

In the context of oncology, aberrant SUMOylation has been observed in a wide range of solid and hematologic malignancies. Many tumors exhibit an upregulation of SUMOylation pathway components, which can promote cell proliferation, resistance to apoptosis, and metastasis. The SUMO pathway's role in suppressing the innate immune response, particularly by constraining type I interferon (IFN-I) production, has made it an attractive target for therapeutic intervention.

(S)-Subasumstat: Mechanism of Action

(S)-Subasumstat is a highly selective inhibitor of the SAE. Its mechanism of action is multifaceted, impacting both the cancer cells directly and the host immune system.

Direct Inhibition of the SUMOylation Cascade

(S)-Subasumstat functions by forming an irreversible adduct with SUMO proteins (SUMO1, SUMO2, and SUMO3) when they are bound to the SAE. This action effectively prevents the transfer of SUMO to the E2 conjugating enzyme, UBC9, thereby halting the entire SUMOylation cascade. The inhibition of this pathway disrupts numerous cellular processes that are critical for the survival and proliferation of cancer cells.

Dual Anti-Cancer Effects

The inhibition of SUMOylation by (S)-Subasumstat results in two primary anti-tumor effects:

-

Direct Cancer Cell Targeting: In preclinical models of pancreatic ductal adenocarcinoma (PDAC) and acute myeloid leukemia (AML), (S)-Subasumstat has been shown to decrease SUMOylation in cancer cells in the nanomolar range. This leads to a G2/M cell cycle arrest, mitotic failure, and chromosomal segregation defects, ultimately inducing apoptosis. In diffuse large B-cell lymphoma (DLBCL) models, treatment with (S)-Subasumstat resulted in pronounced double-strand DNA breaks.

-

Immune System Activation: A key aspect of (S)-Subasumstat's efficacy is its ability to stimulate the immune system. By inhibiting SUMOylation, which normally suppresses IFN-I signaling, (S)-Subasumstat enhances the production of type I interferons. This leads to the activation of both the innate and adaptive immune systems. Preclinical studies have demonstrated that (S)-Subasumstat promotes the activation and maturation of dendritic cells, enhances antigen cross-presentation, and increases the number and activation of intratumoral T cells and natural killer (NK) cells.

Preclinical Data

A substantial body of preclinical evidence supports the anti-cancer activity of (S)-Subasumstat across a range of tumor types.

In Vitro Activity

(S)-Subasumstat has demonstrated potent anti-proliferative activity in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| OCI-LY3, VAL, U-2932, SU-DHL10 | Diffuse Large B-cell Lymphoma (DLBCL) | ~10 | |

| Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Pancreatic Cancer | Nanomolar range | |

| Acute Myeloid Leukemia (AML) cell lines | Acute Myeloid Leukemia | Nanomolar range |

Table 1: In Vitro Anti-proliferative Activity of (S)-Subasumstat.

In Vivo Efficacy

In vivo studies using syngeneic and xenograft mouse models have confirmed the anti-tumor efficacy of (S)-Subasumstat.

| Tumor Model | Cancer Type | Dosing Regimen | Key Findings | Reference |

| KPC3 Syngeneic Mouse Model | Pancreatic Ductal Adenocarcinoma (PDAC) | Not Specified | Efficiently limited tumor burden with no evidence of systemic toxicity. Enhanced proportions of activated CD8 T cells and NK cells. | |

| A20 Lymphoma Syngeneic Model | Lymphoma | 7.5 mg/kg on days 1, 4, 7, and 11 | Inhibited tumor growth, dependent on IFN-I signaling and CD8+ T cells. | |

| AML Xenograft Models | Acute Myeloid Leukemia | Not Specified | Potent anti-leukemic activity with minimal toxicity on normal hematopoietic cells. | |

| CD20+ Lymphoma Xenograft Models | Lymphoma | Not Specified | Enhanced antitumor activity when combined with rituximab. |

Table 2: Summary of In Vivo Efficacy of (S)-Subasumstat in Preclinical Models.

Experimental Protocols

In Vitro Cell Proliferation Assay

-

Cell Lines: DLBCL cell lines (OCI-LY3, VAL, U-2932, SU-DHL10) and primary mantle cell lymphoma (MCL) cells.

-

Treatment: Cells were treated with varying concentrations of (S)-Subasumstat.

-

Assay: Cell viability was assessed using standard methods such as MTT or CellTiter-Glo assays.

-

Data Analysis: IC50 values were calculated from dose-response curves.

In Vivo Tumor Growth Inhibition Study

-

Animal Model: BALB/c mice bearing A20 lymphoma tumors.

-

Treatment: Mice were treated with (S)-Subasumstat (e.g., 7.5 mg/kg) on a specified schedule.

-

Tumor Measurement: Tumor size was measured twice weekly.

-

Endpoint: Tumor growth inhibition was calculated at the end of the study. Tumors were harvested for further analysis.

-

Immunophenotyping: Immune cell populations in the tumor, spleen, and lymph nodes were analyzed by flow cytometry.

Clinical Development

(S)-Subasumstat is currently being evaluated in several clinical trials for the treatment of solid tumors and hematologic malignancies.

Phase I/II Study (NCT03648372)

A first-in-human, open-label, dose-escalation and dose-expansion study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of (S)-Subasumstat in patients with advanced or metastatic solid tumors or relapsed/refractory hematologic malignancies.

-

Patient Population: 109 patients were enrolled (100 with solid tumors, 9 with lymphomas).

-

Dosing: Intravenous administration at escalating doses either twice-weekly (BIW) or once-weekly (QW) in 21-day cycles.

-

Safety and Tolerability: The maximum tolerated dose (MTD) was determined to be 120 mg BIW. The most common treatment-emergent adverse events (TEAEs) were fatigue (47%), nausea (41%), diarrhea (36%), and pyrexia (36%). The recommended Phase II dose (RP2D) was established at 90 mg BIW.

-

Efficacy: Three patients achieved a partial response, and 26 patients had stable disease.

-

Pharmacodynamics: The study demonstrated target engagement, inhibition of the SUMOylation pathway, induction of an IFN-I-regulated gene signature, and activation of innate and adaptive immune cells.

| Parameter | Finding | Reference |

| Study ID | NCT03648372 | |

| Phase | I/II | |

| N | 109 | |

| Indications | Advanced/metastatic solid tumors, relapsed/refractory hematologic malignancies | |

| MTD | 120 mg BIW | |

| RP2D | 90 mg BIW | |

| Common AEs | Fatigue, nausea, diarrhea, pyrexia | |

| Preliminary Efficacy | 3 Partial Responses, 26 Stable Disease |

Table 3: Summary of Phase I/II Clinical Trial of (S)-Subasumstat.

Combination Therapy Trials

(S)-Subasumstat is also being investigated in combination with other anti-cancer agents, including immune checkpoint inhibitors and monoclonal antibodies.

-

With Pembrolizumab (NCT04381650): A Phase 1b study in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC) and microsatellite stable colorectal cancer (MSS-CRC), showed a favorable safety profile and promising anti-tumor activity.

-

With Rituximab: Preclinical studies have demonstrated that (S)-Subasumstat potentiates the activity of rituximab by enhancing macrophage phagocytosis and NK cell cytotoxicity in an IFN-I-dependent manner.

Conclusion and Future Directions

(S)-Subasumstat represents a novel and promising therapeutic strategy in oncology. Its unique dual mechanism of action, combining direct anti-tumor effects with robust immune activation, positions it as a potentially effective treatment for a variety of cancers. The manageable safety profile and evidence of clinical activity in early-phase trials are encouraging.

Future research will likely focus on:

-

Identifying predictive biomarkers to select patients who are most likely to respond to (S)-Subasumstat therapy.

-

Exploring rational combination strategies with other immunotherapies, targeted therapies, and chemotherapies to enhance anti-tumor efficacy.

-

Further elucidating the complex interplay between SUMOylation inhibition and the tumor microenvironment.

The continued clinical development of (S)-Subasumstat holds the potential to introduce a new class of anti-cancer agents that can overcome resistance to existing therapies and improve outcomes for patients with difficult-to-treat malignancies.

References

(S)-Subasumstat: A Technical Guide to Target Engagement and Biomarker Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Subasumstat (also known as TAK-981) is a first-in-class, selective, small-molecule inhibitor of the SUMO-activating enzyme (SAE).[1][2] SUMOylation is a critical post-translational modification process where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to target proteins, regulating their function, localization, and stability.[1] This pathway is often dysregulated in cancer, making it a compelling therapeutic target.[3] (S)-Subasumstat functions as a mechanism-based inhibitor, forming a covalent adduct with SUMO at the SAE active site. This action prevents the transfer of SUMO to the E2-conjugating enzyme UBC9, thereby globally inhibiting protein SUMOylation.[4]

The primary downstream effect of this inhibition is the induction of a Type I Interferon (IFN-I) response, which in turn activates both innate and adaptive antitumor immunity. This dual mechanism of directly impacting cancer cell processes and stimulating an immune response makes (S)-Subasumstat a promising agent in oncology. This technical guide provides an in-depth overview of its target engagement, biomarker identification strategies, and the experimental protocols utilized in its preclinical and clinical evaluation.

Mechanism of Action and Signaling Pathways

(S)-Subasumstat's mechanism of action begins with its direct inhibition of the SUMOylation cascade. By preventing the formation of SUMOylated proteins, it disrupts cellular processes that are critical for cancer cell survival and proliferation, such as DNA repair and cell cycle progression. Concurrently, the inhibition of SUMOylation lifts the suppression of the Type I Interferon pathway, leading to a robust anti-tumor immune response.

The inhibition of SUMOylation leads to the activation of innate and adaptive immunity through the Type I Interferon signaling pathway. This involves the activation of dendritic cells (DCs), T cells, and Natural Killer (NK) cells, and the upregulation of interferon-stimulated genes (ISGs).

Target Engagement and Biomarker Identification

The evaluation of (S)-Subasumstat's activity in preclinical and clinical settings relies on robust assays for target engagement and pharmacodynamic biomarkers.

Target Engagement

Direct evidence of (S)-Subasumstat engaging its target, SAE, is demonstrated by the detection of the Subasumstat-SUMO adduct . This covalent complex is a unique and definitive marker of the drug's mechanism of action. Inhibition of the pathway is further confirmed by measuring the reduction in total SUMO2/3-conjugated proteins .

Pharmacodynamic Biomarkers

A key pharmacodynamic effect of (S)-Subasumstat is the activation of the Type I Interferon pathway. This is evidenced by:

-

Increased phosphorylation of STAT1 (p-STAT1) , a critical downstream signaling event.

-

Upregulation of an Interferon-Stimulated Gene (ISG) signature , including genes like CXCL10, IFIT1, and ISG15.

-

Increased plasma levels of IFN-I-induced cytokines and chemokines , such as IP-10 (CXCL10).

Immune Activation Biomarkers

The downstream activation of the immune system can be monitored by assessing changes in immune cell populations and their activation status. Key biomarkers include:

-

Increased expression of activation markers on dendritic cells (CD80, CD86), T cells (CD69), and NK cells.

-

Enhanced T cell and NK cell cytotoxicity and cytokine production (e.g., IFN-γ).

-

Increased infiltration of activated T cells and NK cells into the tumor microenvironment.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of (S)-Subasumstat.

Table 1: In Vitro Activity of (S)-Subasumstat

| Cell Line | Assay Type | Endpoint | Value | Reference |

|---|---|---|---|---|

| DLBCL Cell Lines | Cell Growth | IC50 | ~10 nM | |

| Pancreatic Cancer | Cell Viability | IC50 | Nanomolar range |

| AML Cell Lines | Cell Viability | IC50 | Nanomolar range | |

Table 2: In Vivo Pharmacodynamic Effects of (S)-Subasumstat

| Model | Treatment | Biomarker | Change | Reference |

|---|---|---|---|---|

| A20 Lymphoma (BALB/c mice) | 7.5 mg/kg IV (single dose) | Subasumstat-SUMO adduct | Increased in tumor | |

| A20 Lymphoma (BALB/c mice) | 7.5 mg/kg IV (single dose) | SUMO2/3 conjugates | Decreased in tumor | |

| A20 Lymphoma (BALB/c mice) | 7.5 mg/kg IV (single dose) | IFN-regulated genes (tumor & blood) | Upregulated 4-8 hrs post-dose | |

| KPC3 Pancreatic Cancer | 7.5 mg/kg | Activated CD8+ T cells & NK cells | Increased proportions in tumor |

| KPC3 Pancreatic Cancer | 7.5 mg/kg | B cells | Transiently decreased in tumor & blood | |

Table 3: Clinical Pharmacodynamic Observations (NCT03648372)

| Dose Level | Sample Type | Biomarker | Observation | Reference |

|---|---|---|---|---|

| ≥10 mg | Skin Biopsies | Subasumstat-SUMO adduct | Dose-dependent formation | |

| ≥60 mg | Skin Biopsies | SUMO2/3 inhibition | Dose-dependent inhibition | |

| 90 mg BIW | Tumor Biopsies | Subasumstat-SUMO adduct | Robust target engagement |

| 90 mg BIW | Tumor Biopsies | PD-L1 | Increased combined positive score | |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of (S)-Subasumstat's effects. Below are protocols for key experiments based on published studies.

Western Blot for SUMO Conjugates and p-STAT1

This protocol is used to assess the inhibition of SUMOylation and the activation of IFN-I signaling.

Methodology:

-

Lysate Preparation: Prepare whole-cell lysates from treated cells or tissues using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein on a 4-12% Bis-Tris polyacrylamide gel.

-

Membrane Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

-

SUMO2/3 Conjugates: anti-SUMO2/3 (e.g., Cell Signaling Technology #4971).

-

p-STAT1: anti-phospho-Tyr701-STAT1 (e.g., Cell Signaling Technology #9167).

-

Loading Control: anti-GAPDH (e.g., Cell Signaling Technology #5174).

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Target Engagement and Immune Cell Phenotyping

This method allows for the simultaneous measurement of target engagement (Subasumstat-SUMO adduct) and immune cell activation markers in individual cells.

Methodology:

-

Sample Collection: Collect peripheral blood or tissue samples and prepare a single-cell suspension.

-

Lysis/Fixation: For blood samples, lyse red blood cells and fix the remaining cells.

-

Permeabilization: Permeabilize cells to allow intracellular staining for the Subasumstat-SUMO adduct and SUMO2/3 conjugates.

-

Antibody Staining: Incubate cells with a cocktail of fluorescently labeled antibodies.

-

Target Engagement: PE-conjugated anti-Subasumstat-SUMO adduct antibody (MIL-113).

-

SUMOylation Inhibition: AF488-conjugated anti-SUMO2/3 antibody (MBL International, M114-3).

-

Immune Cell Markers: Antibodies against CD45, CD3, CD8, CD4, CD19, CD56, etc.

-

Activation Markers: Antibodies against CD69, CD80, CD86, etc.

-

-

Data Acquisition: Acquire data on a multi-color flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software to quantify cell populations and marker expression.

Gene Expression Analysis of Interferon-Stimulated Genes (ISGs)

This protocol is used to quantify the induction of the IFN-I gene signature following (S)-Subasumstat treatment.

Methodology:

-

RNA Isolation: Isolate total RNA from treated samples using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for ISGs (e.g., IFNB1, CXCL10, ISG15, IFIT1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method.

Alternatively, for broader profiling, RNA sequencing (RNA-seq) or microarray analysis can be performed on the isolated RNA.

Conclusion

(S)-Subasumstat represents a novel therapeutic strategy that targets the SUMOylation pathway to exert dual antitumor effects: direct inhibition of cancer cell processes and robust activation of antitumor immunity. The methodologies and biomarkers outlined in this guide provide a comprehensive framework for evaluating its target engagement and pharmacodynamic activity. The consistent observation of Subasumstat-SUMO adduct formation, inhibition of SUMOylation, and induction of a Type I Interferon signature across preclinical and clinical studies validates its mechanism of action and provides a clear path for its continued development. Further investigation into these biomarkers will be critical for optimizing dosing strategies and identifying patient populations most likely to benefit from this innovative therapy.

References

The Preclinical Pharmacology of (S)-Subasumstat (TAK-981): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Subasumstat, also known as TAK-981, is a first-in-class small molecule inhibitor of the SUMO (Small Ubiquitin-like Modifier) activating enzyme (SAE). This document provides a comprehensive overview of the preclinical pharmacology of (S)-Subasumstat, detailing its mechanism of action, pharmacodynamic effects, pharmacokinetic profile, and anti-tumor efficacy in various preclinical models. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of SUMOylation inhibition in oncology.

Mechanism of Action

(S)-Subasumstat is a mechanism-based inhibitor of the SAE, the E1 enzyme in the SUMOylation cascade. It forms a covalent adduct with SUMO, and this adduct then binds to the SAE active site, preventing the transfer of SUMO to the E2 conjugating enzyme, UBC9.[1][2] This action effectively blocks the entire SUMOylation process, a critical post-translational modification that regulates the function of numerous proteins involved in essential cellular processes.[2][3]

The inhibition of SUMOylation by (S)-Subasumstat has a dual effect on cancer: a direct impact on tumor cells and an indirect, immune-mediated anti-tumor response.

-

Direct Anti-Tumor Effects: In cancer cells, the disruption of SUMOylation leads to cell cycle arrest, particularly at the G2/M phase, and can induce apoptosis.[4] This is due to the critical role of SUMOylation in maintaining genomic integrity and regulating proteins essential for mitosis.

-

Immune-Mediated Anti-Tumor Effects: A key aspect of (S)-Subasumstat's mechanism of action is its ability to stimulate the type I interferon (IFN1) pathway. SUMOylation is a known negative regulator of IFN1 signaling. By inhibiting SUMOylation, (S)-Subasumstat lifts this suppression, leading to increased IFN1 production and subsequent activation of both innate and adaptive immune responses. This results in the activation of dendritic cells (DCs), natural killer (NK) cells, and T cells, leading to enhanced tumor infiltration and killing.

Data Presentation: Quantitative Preclinical Data

The following tables summarize the quantitative data from various preclinical studies of (S)-Subasumstat.

Table 1: In Vitro Activity of (S)-Subasumstat

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| HCT-116 | Colorectal Carcinoma | SUMO-Ubc9 Thioester Formation | EC50 | 5 nM | |

| HCT-116 | Colorectal Carcinoma | SUMO 2/3 Immunofluorescence | EC50 | 63 nM | |

| A20 | B-cell Lymphoma | SUMO-Ubc9 Thioester Formation | EC50 | 8.5 nM | |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma | Cell Viability | IC50 | Not specified, potent | |

| MiaPaCa2 | Pancreatic Ductal Adenocarcinoma | Cell Viability | IC50 | ~50 nM | |

| PANC1 | Pancreatic Ductal Adenocarcinoma | Cell Viability | IC50 | ~50 nM | |

| U937 | Acute Myeloid Leukemia | Apoptosis (Annexin-V) | Significant increase | 10 nM | |

| THP-1 | Acute Myeloid Leukemia | Apoptosis (Annexin-V) | Significant increase | 10 nM |

Table 2: In Vivo Efficacy of (S)-Subasumstat in Syngeneic Mouse Models

| Tumor Model | Mouse Strain | (S)-Subasumstat Dose and Schedule | Outcome | Reference |

| A20 Lymphoma | BALB/c | 7.5 mg/kg, IV, twice weekly | Significant tumor growth inhibition, including complete regressions. | |

| MC38 Colon Adenocarcinoma | C57BL/6 | 15 mg/kg, IV, once weekly | Significant tumor growth inhibition. | |

| KPC Pancreatic Adenocarcinoma | C57BL/6 | 7.5 mg/kg, retro-orbital, twice weekly | Significant suppression of tumor growth. | |

| CT26 Colon Carcinoma | BALB/c | Not specified | Improved survival in combination with anti-PD1 or anti-CTLA4. |

Table 3: Pharmacokinetic Parameters of (S)-Subasumstat in Human Plasma

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t1/2 (hr) | Reference |

| 3 mg (IV, BIW) | ~10 | ~1 | Not specified | Not specified | |

| 120 mg (IV, BIW) | ~3000 | ~1 | Not specified | Not specified |

Note: Detailed preclinical pharmacokinetic parameters in mice (Cmax, AUC, t1/2) were not consistently reported in the reviewed literature in a consolidated format. The provided human data is from a Phase 1 study for context.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of (S)-Subasumstat.

SUMOylation Assay (Western Blot)

This protocol is for assessing the inhibition of protein SUMOylation in cells treated with (S)-Subasumstat.

Materials:

-

Cell lines of interest (e.g., HCT-116, A20)

-

(S)-Subasumstat (TAK-981)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-SUMO-2/3, anti-UBC9, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of (S)-Subasumstat or vehicle control (e.g., DMSO) for the desired time (e.g., 24 or 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The inhibition of SUMOylation is observed as a decrease in high molecular weight SUMO-conjugated protein smears and a potential decrease in the UBC9-SUMO thioester band.

In Vivo Tumor Model Efficacy Study

This protocol describes a typical syngeneic mouse model to evaluate the anti-tumor efficacy of (S)-Subasumstat.

Materials:

-

Syngeneic tumor cell line (e.g., A20 lymphoma cells)

-

Immune-competent mice (e.g., BALB/c for A20 cells)

-

(S)-Subasumstat (TAK-981) formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 A20 cells) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer (S)-Subasumstat (e.g., 7.5 mg/kg) or vehicle control via the desired route (e.g., intravenous injection) and schedule (e.g., twice weekly).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can also be monitored.

-

Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors and other tissues can be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the procedure for analyzing the immune cell composition of tumors from treated mice.

Materials:

-

Tumor tissue

-

Tumor dissociation kit (e.g., enzymatic digestion cocktail)

-

Red blood cell lysis buffer

-

FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Fc block (anti-CD16/32 antibody)

-

Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD69)

-

Viability dye (e.g., Propidium Iodide, DAPI)

-

Flow cytometer

Procedure:

-

Tumor Dissociation: Harvest tumors and mechanically and enzymatically dissociate them into a single-cell suspension.

-

Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer.

-

Cell Staining:

-

Wash the cells with FACS buffer.

-

Block Fc receptors with Fc block.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the desired immune cell markers for 30 minutes on ice in the dark.

-

Wash the cells with FACS buffer.

-

-

Viability Staining: Resuspend the cells in FACS buffer containing a viability dye just before analysis.

-

Flow Cytometry Acquisition and Analysis: Acquire the samples on a flow cytometer. Analyze the data using appropriate software to quantify the different immune cell populations within the tumor microenvironment.

Cell Cycle Analysis

This protocol describes how to assess the effect of (S)-Subasumstat on the cell cycle using propidium iodide (PI) staining.

Materials:

-

Cells treated with (S)-Subasumstat

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation:

-

Harvest the treated cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gut.bmj.com [gut.bmj.com]

understanding the chemical structure of (S)-Subasumstat

An In-Depth Technical Guide to the Chemical Structure and Activity of (S)-Subasumstat

Introduction

(S)-Subasumstat, also known as (S)-TAK-981, is the inactive isomer of Subasumstat. Subasumstat is a first-in-class, selective small molecule inhibitor of the Small Ubiquitin-like Modifier (SUMO) activating enzyme (SAE). It is under investigation for its potential immune-activating and antineoplastic activities.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for (S)-Subasumstat and its active form, Subasumstat.

Chemical Structure and Properties

(S)-Subasumstat is an isomer of Subasumstat.[3] The chemical details for Subasumstat are well-documented and are summarized below.

| Property | Value |

| IUPAC Name | [(1R,2S,4R)-4-[[5-[4-[(1R)-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl]-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate |

| SMILES | O=S(OC[C@@H]1--INVALID-LINK--C--INVALID-LINK--C1)(N)=O |

| InChI Key | LXRZVMYMQHNYJB-UNXOBOICSA-N |

| Molecular Formula | C25H28ClN5O5S2 |

| Molecular Weight | 578.10 g/mol |

| CAS Number | 1858276-04-6 (for Subasumstat), 1858282-76-4 (for (S)-Subasumstat) |

| Appearance | Solid powder |

| Solubility | DMSO: 100 mg/mL (172.98 mM) |

Mechanism of Action

Subasumstat functions as a potent and selective inhibitor of the SUMOylation cascade. The mechanism involves the following key steps:

-

Adduct Formation: Subasumstat covalently binds to SUMO proteins (SUMO1, SUMO2, and SUMO3) when they are bound to the E1 SUMO-activating enzyme (SAE). This forms an irreversible subasumstat-SUMO adduct.

-

Inhibition of SUMO Transfer: The formation of this adduct prevents the transfer of SUMO from the SAE to the SUMO-conjugating enzyme UBC9.

-

Downstream Effects: By blocking the SUMOylation cascade, Subasumstat prevents the post-translational modification of numerous target proteins. This disruption affects various cellular processes that are critical for tumor cell proliferation, DNA repair, metastasis, and survival.

-

Immune Activation: A key consequence of SUMOylation inhibition by Subasumstat is the increased production of type 1 interferon (IFN). This leads to enhanced type 1 IFN-mediated signaling, which in turn activates innate effector cells and boosts anti-tumor immune responses.

dot

Caption: Mechanism of Subasumstat Action.

Experimental Protocols and Findings

While (S)-Subasumstat is noted as the inactive isomer, studies on Subasumstat (TAK-981) provide insight into its biological activity.

In Vitro Studies

-

Methodology: Human peripheral blood mononuclear cell-derived dendritic cells (DCs) and mouse bone-marrow-derived DCs were treated with TAK-981 ex vivo.

-

Findings: Treatment induced markers of DC activation and maturation, including CD40, CD80, and CD86. Additionally, there was an increased secretion of inflammatory cytokines such as IP-10, MCP1, MIP-1α, MIP1β, IFNα, and IFNβ. In acute myeloid leukemia (AML) cell lines and patient blast cells, TAK-981 showed potent anti-leukemic activity.

In Vivo Studies

-

Methodology: Immune-competent BALB/c mice with syngeneic A20 lymphoma tumors were administered TAK-981. In another study, a single subcutaneous injection of TAK-981 was given to naïve Balb/c mice at the brachial lymph nodes.

-

Findings: TAK-981 demonstrated significant antitumor activity, including complete tumor regression in some cases. The single injection in naïve mice led to the activation of DCs, as measured by increased CD40 and CD86 expression.

dot

Caption: Experimental workflow for Subasumstat.

Conclusion

(S)-Subasumstat is the inactive isomer of the potent SUMOylation inhibitor, Subasumstat. The active form, Subasumstat (TAK-981), demonstrates significant anti-tumor and immunomodulatory effects by blocking the SUMOylation cascade, leading to the inhibition of tumor growth and the activation of the type 1 interferon pathway. The detailed chemical and biological data available for Subasumstat provide a strong foundation for ongoing research and development in cancer therapy.

References

Methodological & Application

Application Notes and Protocols for (S)-Subasumstat In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Subasumstat, also known as TAK-981, is a first-in-class, selective small-molecule inhibitor of the SUMO-activating enzyme (SAE).[1][2] SUMOylation is a critical post-translational modification process where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to target proteins. This process plays a pivotal role in regulating various cellular functions, including genomic integrity, gene expression, and intracellular signaling.[2][3] Dysregulation of the SUMOylation pathway has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1]

(S)-Subasumstat exerts its anti-cancer effects through a dual mechanism. Firstly, it directly inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Secondly, it stimulates the innate and adaptive immune systems by inducing a type I interferon (IFN1) response, which enhances the anti-tumor activity of various immune cells, including dendritic cells, NK cells, macrophages, and T cells. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of (S)-Subasumstat in cancer cell lines.

Mechanism of Action: SUMOylation Inhibition

(S)-Subasumstat targets and covalently binds to SUMO proteins when they are bound to the E1 SUMO-activating enzyme (SAE). This action forms an irreversible (S)-Subasumstat-SUMO adduct, which prevents the transfer of SUMO from the E1 enzyme to the E2 SUMO-conjugating enzyme, Ubc9. This blockage effectively halts the downstream SUMOylation of a multitude of protein substrates, disrupting cellular processes essential for tumor cell proliferation, DNA repair, and survival.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of (S)-Subasumstat (TAK-981) across various cancer cell lines.

| Cell Line | Cancer Type | Assay | Incubation Time | IC50 / EC50 | Reference |

| HL-60 | Acute Myeloid Leukemia | MTS | 24 hours | 21.6 nM | |

| U937 | Acute Myeloid Leukemia | MTS | 24 hours | 11.2 nM | |

| THP-1 | Acute Myeloid Leukemia | MTS | 24 hours | 13.5 nM | |

| OCI-LY3 | Diffuse Large B-cell Lymphoma | Cell Viability | 72 hours | ~10 nM | |

| VAL | Diffuse Large B-cell Lymphoma | Cell Viability | 72 hours | ~10 nM | |

| U-2932 | Diffuse Large B-cell Lymphoma | Cell Viability | 72 hours | ~10 nM | |

| SU-DHL10 | Diffuse Large B-cell Lymphoma | Cell Viability | 72 hours | ~10 nM | |

| HCT-116 | Colorectal Carcinoma | Cell Viability | 72 hours | 0.063 µM (EC50) | |

| MiaPaCa2 | Pancreatic Ductal Adenocarcinoma | Colony Formation | 10 days | <10 nM | |

| PatuT | Pancreatic Ductal Adenocarcinoma | Colony Formation | 10 days | <10 nM | |

| HPAF | Pancreatic Ductal Adenocarcinoma | Colony Formation | 10 days | <10 nM |

Experimental Protocols

Cell Viability Assay (Luminescent ATP Assay)

This protocol is adapted from methodologies using the CellTiter-Glo® Luminescent Cell Viability Assay to determine the cytotoxic effects of (S)-Subasumstat.

Materials:

-

Cancer cell line of interest (e.g., HL-60, U937, THP-1)

-

Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

(S)-Subasumstat (TAK-981)

-

DMSO (vehicle control)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Luminometer

Protocol:

-

Cell Seeding:

-

Harvest and count cells, ensuring they are in the logarithmic growth phase.

-

Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.

-

-

Compound Treatment:

-

Prepare a serial dilution of (S)-Subasumstat in culture medium. A typical concentration range could be from 1 nM to 10 µM.

-

Prepare a vehicle control using the same final concentration of DMSO as in the highest drug concentration well.

-

Remove the medium from the wells (for adherent cells) or add the drug directly (for suspension cells). Add 100 µL of the diluted compound or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

ATP Measurement:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from control wells (medium only) from all experimental wells.

-

Normalize the data to the vehicle-treated control wells, which represent 100% viability.

-

Plot the cell viability against the log concentration of (S)-Subasumstat and use a non-linear regression model to calculate the IC50 value.

-

Western Blot for Detection of SUMO Conjugates

This protocol provides a method to assess the inhibition of SUMOylation by (S)-Subasumstat by detecting the reduction of high-molecular-weight SUMO conjugates.

Materials:

-

Cancer cell line of interest

-

(S)-Subasumstat (TAK-981)

-

DMSO (vehicle control)

-

Cell culture dishes (6-well or 10 cm)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, and N-ethylmaleimide (NEM) to inhibit de-SUMOylating enzymes.

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer membranes (PVDF or nitrocellulose)

-

Primary antibodies (e.g., anti-SUMO-1, anti-SUMO-2/3, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of (S)-Subasumstat (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, or 24 hours).

-

Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer containing NEM.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's protocol.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel. High-molecular-weight SUMO conjugates often appear as a smear or a ladder of bands.

-

Run the gel and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against SUMO-1 or SUMO-2/3 overnight at 4°C. A loading control like GAPDH should also be probed.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop using a chemiluminescent substrate.

-

Capture the image using a digital imager. A reduction in the high-molecular-weight smear in (S)-Subasumstat-treated samples indicates successful inhibition of SUMOylation.

-

Conclusion

These protocols provide a framework for the in vitro evaluation of (S)-Subasumstat in cancer cell lines. The cell viability assay is a fundamental method for determining the cytotoxic potency of the compound, while the western blot for SUMO conjugates offers a direct assessment of its on-target activity. These assays are essential tools for researchers and drug development professionals working to further characterize the anti-cancer properties of this novel SUMOylation inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T cell-intrinsic immunomodulatory effects of TAK-981 (subasumstat), a SUMO-activating enzyme inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-Subasumstat in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Subasumstat, also known as TAK-981, is a first-in-class, selective small-molecule inhibitor of the SUMO-activating enzyme (SAE). By forming a covalent adduct with SUMO proteins, (S)-Subasumstat prevents their conjugation to target proteins, a process known as SUMOylation.[1][2][3] This inhibition has a dual anti-cancer effect: it directly arrests the cell cycle and induces apoptosis in tumor cells, and it stimulates the innate and adaptive immune systems through the activation of the type I interferon (IFN1) pathway.[4][5] These application notes provide detailed protocols and data for the use of (S)-Subasumstat in various preclinical animal models of cancer.

Mechanism of Action

(S)-Subasumstat targets the initial step of the SUMOylation cascade. It binds to the SUMO-activating enzyme (SAE), preventing the transfer of SUMO to the SUMO-conjugating enzyme UBC9. This leads to a global reduction in protein SUMOylation, affecting numerous cellular processes that are critical for cancer cell proliferation, survival, and DNA repair. Furthermore, the inhibition of SUMOylation alleviates the suppression of the type I interferon response, leading to increased production of IFN1. This, in turn, activates various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, enhancing the anti-tumor immune response.

Data Presentation

In Vivo Efficacy of (S)-Subasumstat in Mouse Models

| Animal Model | Cancer Type | Cell Line/PDX | Dosage & Route of Administration | Treatment Schedule | Key Outcomes |

| BALB/c Mice | Lymphoma | A20 | 7.5 mg/kg, IV | Twice weekly for 2 weeks | Significant tumor growth inhibition, including complete regressions. Increased infiltration and activation of T cells and NK cells in the tumor microenvironment. |

| C57BL/6 Mice | Pancreatic Cancer | KPC3 | 7.5 mg/kg, IV or IP | Twice weekly | Reduced tumor burden. Increased proportions of activated CD8+ T cells and NK cells in the tumor, peripheral blood, spleen, and lymph nodes. |

| NSG Mice | Acute Myeloid Leukemia (AML) | MOLM-14 (Xenograft) | 7.5 mg/kg, IV | Three times a week | Significantly reduced leukemic burden and prolonged survival. The anti-leukemic effect was observed to be independent of an adaptive immune system in this model. |

| NSG Mice | Acute Myeloid Leukemia (AML) | THP-1 (Xenograft) | 15 mg/kg, IV | Days 1, 4, 8, 11, 15, 18, 22, 25 | In combination with 5-azacytidine, showed superior anti-leukemic activity compared to monotherapy, reducing tumor burden in the spleen and bone marrow. |

| NCI-H2122 Xenograft | Non-Small Cell Lung Cancer | NCI-H2122 | 25 mg/kg, IP | Twice weekly | In combination with trametinib, induced long-term tumor regression. |

| SCID Mice | Lymphoma | OCI-Ly10 (Xenograft) | 10 mg/kg, IV | Single dose | Rapid and long-lasting formation of the TAK-981-SUMO adduct in tumor cells, with inhibition of SUMOylation for approximately 15-20 hours. |

Experimental Protocols

Formulation of (S)-Subasumstat for In Vivo Administration

(S)-Subasumstat is typically formulated for intravenous administration, but intraperitoneal and subcutaneous routes have also been reported.

Method 1: Cyclodextrin-based Formulation

-

Prepare a solution of 20% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water for injection.

-

Slowly add the powdered (S)-Subasumstat to the HPβCD solution while vortexing or sonicating until fully dissolved.

-

The final concentration should be calculated based on the desired dosage and injection volume (typically 100-200 µL for mice).

-

Sterile filter the final solution through a 0.22 µm filter before administration.

Method 2: DMSO/PEG300/Tween-80 Formulation

-

Prepare a stock solution of (S)-Subasumstat in 100% DMSO (e.g., 100 mg/mL).

-

For a 1 mL final working solution, take 50 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix until the solution is clear.

-

Add 50 µL of Tween-80 and mix thoroughly.

-

Add 500 µL of sterile ddH₂O or saline and mix.

-

This solution should be prepared fresh and used immediately.

Syngeneic A20 Lymphoma Mouse Model Protocol

-

Cell Culture: Culture A20 lymphoma cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Tumor Implantation: Harvest A20 cells during their logarithmic growth phase. Wash the cells three times with sterile PBS and resuspend them at a concentration of 1 x 10⁷ cells/mL in PBS. Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of 6-8 week old female BALB/c mice.

-

Treatment: When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and vehicle control groups. Administer (S)-Subasumstat at the desired concentration (e.g., 7.5 mg/kg) via intravenous injection twice weekly for the duration of the study.

-

Monitoring and Endpoint Analysis:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health.

-

At the end of the study, or when tumors reach the predetermined endpoint, euthanize the mice.

-

Harvest tumors, spleens, and lymph nodes for downstream analysis such as flow cytometry to assess immune cell infiltration and activation, or western blotting to confirm SUMOylation inhibition.

-

KPC3 Pancreatic Cancer Syngeneic Mouse Model Protocol

-

Cell Culture: Culture KPC3 cells, derived from a genetically engineered mouse model of pancreatic ductal adenocarcinoma (PDAC), in a suitable medium.

-

Tumor Implantation: Subcutaneously transplant KPC3 cells into C57BL/6 mice.

-

Treatment: Once tumors are palpable, randomize the mice into treatment and vehicle groups. Treat the mice with (S)-Subasumstat (e.g., 7.5 mg/kg) twice weekly via intravenous or intraperitoneal injection.

-

Monitoring and Endpoint Analysis:

-

Monitor tumor growth as described for the A20 model.

-

At the study endpoint, collect tumors and lymphatic organs (spleen, lymph nodes) and peripheral blood for analysis.

-

Single-cell RNA sequencing can be performed on tumors and lymphatic organs to analyze the effect of (S)-Subasumstat on the gene expression of immune cells.

-

Flow cytometry can be used to quantify the proportions of activated CD8+ T cells and NK cells.

-

AML Xenograft Mouse Model Protocol

-

Cell Culture: Culture human AML cell lines (e.g., MOLM-14, THP-1) in appropriate culture conditions. For in vivo imaging, cells can be transduced with a luciferase reporter gene.

-

Xenograft Establishment: Intravenously inject AML cells (e.g., 1 x 10⁶ cells) into immunodeficient mice (e.g., NOD-SCID gamma (NSG) mice).

-

Engraftment Monitoring: Monitor the engraftment and progression of leukemia by bioluminescence imaging (if using luciferase-expressing cells) or by analyzing peripheral blood for the presence of human CD45+ cells.

-